molecular formula C11H13BrO3 B14419418 2-Bromopropyl 4-methoxybenzoate CAS No. 80638-98-8

2-Bromopropyl 4-methoxybenzoate

Cat. No.: B14419418
CAS No.: 80638-98-8
M. Wt: 273.12 g/mol
InChI Key: LVNPYBCCHXHYOU-UHFFFAOYSA-N
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Description

2-Bromopropyl 4-methoxybenzoate is an aromatic ester featuring a brominated alkyl chain (2-bromopropyl) attached to a 4-methoxybenzoate moiety. The bromine substituent may enhance reactivity in substitution reactions or alter thermal stability compared to non-halogenated esters.

Properties

CAS No.

80638-98-8

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-bromopropyl 4-methoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

LVNPYBCCHXHYOU-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-bromopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromopropyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers depending on the nucleophile used.

    Reduction: 4-Methoxybenzyl alcohol and 2-bromopropanol.

    Hydrolysis: 4-Methoxybenzoic acid and 2-bromopropanol.

Scientific Research Applications

2-Bromopropyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromopropyl 4-methoxybenzoate largely depends on its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophilic attack at the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products. The ester group can also undergo hydrolysis or reduction, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analogues

4-Pentylphenyl 4-Methoxybenzoate ()
  • Physical State : White to pale yellow crystalline powder.
  • Functional Groups: Methoxybenzoate backbone with a non-halogenated alkyl chain (pentylphenyl).
4-(Bromomethyl)benzaldehyde ()
  • Reactivity : Bromine at the benzyl position increases electrophilicity, making it prone to nucleophilic substitution.
  • Safety : Toxicological risks necessitate stringent precautions (e.g., eye flushing, skin decontamination) ().
Metal 4-Methoxybenzoate Complexes (–9, 11–12)
  • Coordination Behavior : The carboxylate group in 4-methoxybenzoate binds metal ions (e.g., La³⁺, Cu²⁺) via bidentate coordination, with IR bands at 1543 cm⁻¹ (νas COO⁻) and 1416 cm⁻¹ (νsym COO⁻) ().
  • Thermal Stability : Dehydration occurs at 50–150°C, followed by ligand decomposition above 300°C ().

Physicochemical Properties

Thermal Behavior
Compound Dehydration Range (°C) Decomposition Onset (°C) Key Observations
La-4-Methoxybenzoate 50–100 300 Forms anhydrous phase post-dehydration
Cu-4-Methoxybenzoate 60–120 310 Ionic character inferred from IR data
2-Bromopropyl derivative (inferred) 80–150 (predicted) 250–280 (predicted) Bromine may lower thermal stability due to C-Br bond weakness

Notes:

  • Bromine’s presence in 2-bromopropyl 4-methoxybenzoate likely reduces thermal stability compared to metal complexes, as C-Br bonds (∼210 kJ/mol) are weaker than C-O or C-C bonds .
Spectroscopic Features
  • IR Spectroscopy : Methoxybenzoate esters show characteristic C=O stretching at ~1700 cm⁻¹ and aromatic C-O-C bands at 1250 cm⁻¹. Bromine may introduce C-Br stretching (~550–600 cm⁻¹) .
  • Comparison with Fluorinated Analogs : Fluorobenzoates (e.g., 3-fluorocatechol) exhibit distinct metabolic pathways in microbial systems (), suggesting brominated derivatives may resist catabolism due to steric hindrance .

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